molecular formula C21H22F2N2O2S B2689426 (Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-isopropylphenyl)acetamide CAS No. 1007018-37-2

(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-isopropylphenyl)acetamide

Cat. No.: B2689426
CAS No.: 1007018-37-2
M. Wt: 404.48
InChI Key: SYMRQDHKMKLTLD-FLFQWRMESA-N
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Description

(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-isopropylphenyl)acetamide is a chemical compound of significant interest in medicinal chemistry and kinase research. Its structure, featuring a benzothiazole core and an acetamide moiety, is characteristic of scaffolds designed to interact with ATP-binding sites of protein kinases. This compound is primarily investigated for its potential as a selective kinase inhibitor. Research indicates its application in probing intracellular signaling pathways, particularly those mediated by specific serine/threonine or tyrosine kinases. Its mechanism of action involves competitive binding at the kinase's active site, thereby preventing ATP binding and subsequent phosphorylation of downstream target proteins. This inhibition can lead to the disruption of critical cellular processes such as proliferation, survival, and differentiation. Consequently, this molecule serves as a valuable chemical tool for studying kinase function in disease models, especially in oncology where dysregulated kinase activity is a hallmark. The (Z)-isomer configuration is crucial for its bioactive conformation, ensuring optimal interaction with the target kinase. Researchers utilize this acetamide derivative to elucidate novel aspects of signal transduction and to validate new targets for therapeutic intervention.

Properties

IUPAC Name

N-[4,6-difluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F2N2O2S/c1-13(2)15-6-4-14(5-7-15)10-19(26)24-21-25(8-9-27-3)20-17(23)11-16(22)12-18(20)28-21/h4-7,11-13H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMRQDHKMKLTLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(=O)N=C2N(C3=C(C=C(C=C3S2)F)F)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-isopropylphenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a benzo[d]thiazole moiety, which is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Structural Characteristics

The molecular formula of the compound is C16H16F2N4O2SC_{16}H_{16}F_{2}N_{4}O_{2}S, with a molecular weight of 366.4 g/mol. The structure incorporates multiple functional groups that enhance its chemical reactivity and biological properties. The presence of fluorine atoms and a methoxy group contributes to its unique electronic characteristics, potentially influencing its interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the benzo[d]thiazole core.
  • Introduction of the difluoro and methoxyethyl groups.
  • Coupling with the isopropylphenyl acetamide segment.
  • Purification through recrystallization or chromatography.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, related benzodioxole derivatives have demonstrated significant activity against various cancer cell lines, including Hep3B (hepatocellular carcinoma). In cell cycle analysis, these compounds were shown to induce G2-M phase arrest, suggesting a mechanism for their anticancer effects .

CompoundCell LineIC50 (µM)Mechanism
2aHep3B1625.8G2-M phase arrest
DoxorubicinHep3B7.4G2-M phase arrest

Anti-inflammatory Activity

Compounds containing similar thiazole structures have been evaluated for their anti-inflammatory properties through inhibition of cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are crucial in the biosynthesis of prostaglandins, mediators of inflammation. Preliminary findings suggest that derivatives of this compound may exhibit significant anti-inflammatory effects .

Antioxidant Activity

The antioxidant capacity of related compounds has been assessed using the DPPH radical scavenging assay. These studies indicate that certain derivatives possess considerable antioxidant activity, which is beneficial in mitigating oxidative stress-related diseases .

Case Studies

  • Anticancer Study : A study investigated the effects of synthesized benzodioxole derivatives on Hep3B cells, revealing that compound 2a significantly reduced α-fetoprotein secretion and induced cell cycle arrest similar to doxorubicin. This suggests a promising avenue for further exploration in cancer therapeutics .
  • Anti-inflammatory Evaluation : Another study focused on the structural activity relationship (SAR) among thiazole derivatives demonstrated that specific substitutions enhance COX inhibition, indicating potential for developing new anti-inflammatory agents .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with benzo[d]thiazole scaffolds exhibit significant anticancer properties. For instance, derivatives have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study examining the effects of various benzo[d]thiazole derivatives on cancer cell lines found that certain modifications to the structure significantly enhanced cytotoxicity against breast cancer cells.

Antimicrobial Activity

The biological activity profile includes antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that similar compounds can effectively inhibit bacterial growth. The specific activity of this compound against various microbial strains remains to be fully elucidated through empirical testing . The mechanism of action may involve interaction with specific biological targets such as enzymes or receptors.

Case Studies

  • Anticancer Activity : In a study examining various benzo[d]thiazole derivatives, it was found that certain modifications significantly enhanced cytotoxicity against specific cancer cell lines, indicating the potential of this compound in cancer therapy.
  • Antimicrobial Testing : Another study evaluated the antimicrobial activity of substituted benzo[d]thiazoles against common pathogens such as Staphylococcus aureus and Escherichia coli, revealing promising results that warrant further investigation into this compound's efficacy.

Potential Applications

The unique structural features of (Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-isopropylphenyl)acetamide suggest several potential applications:

  • Pharmaceutical Development : Due to its anticancer and antimicrobial properties, this compound could serve as a lead in drug discovery programs targeting cancer and infectious diseases.
  • Analytical Chemistry : The compound may be utilized as an analytical reagent for detecting specific biological markers or compounds in clinical samples .

Comparison with Similar Compounds

Core Structural Features

Compound Core Structure Key Substituents Functional Groups
Target Compound Benzo[d]thiazole 4,6-difluoro; 3-(2-methoxyethyl); 2-(4-isopropylphenyl)acetamide C=O (acetamide), C-F, ether
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide () Benzo[d]thiazole 6-trifluoromethyl; 2-phenylacetamide C=O (acetamide), CF₃
2-(5,6-Dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide () Benzo[d]thiazole 5,6-dimethyl; 4-sulfamoylphenyl acetamide C=O, SO₂NH₂, CH₃

Key Observations :

  • Electron-Withdrawing Groups : The target compound’s 4,6-difluoro substituents enhance electrophilicity compared to dimethyl () or trifluoromethyl () groups.
  • Solubility : The 2-methoxyethyl group in the target compound improves hydrophilicity relative to the lipophilic trifluoromethyl () or sulfamoyl () groups.

Spectral Data Comparison

Infrared (IR) Spectroscopy :

  • Target Compound : Expected C=O (acetamide) stretch near 1680–1700 cm⁻¹ (analogous to ’s 1689 cm⁻¹). Absence of C=S (1243–1258 cm⁻¹, ) confirms acetamide linkage over thioamide .
  • : Peaks at 1689 cm⁻¹ (C=O) and 1155 cm⁻¹ (SO₂) highlight sulfonamide functionality absent in the target compound .

¹H-NMR Analysis :

  • Target Compound : Anticipated signals for methoxyethyl (δ ~3.3–3.7 ppm) and isopropyl (δ ~1.2–1.4 ppm) groups.
  • : Methyl groups (δ 2.3 ppm) and sulfamoyl NH₂ (δ 7.1–8.1 ppm) distinguish it from the target compound’s substituents .

Pharmacological Implications (Hypothetical)

  • : Trifluoromethylbenzothiazoles exhibit kinase inhibition or antimicrobial activity .
  • : Sulfamoyl-substituted benzothiazoles are explored as diuretics or carbonic anhydrase inhibitors .
  • Target Compound : The 4-isopropylphenyl group may enhance metabolic stability, while difluoro substituents could improve binding to hydrophobic enzyme pockets.

Q & A

Q. What synthetic strategies are optimal for preparing (Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-isopropylphenyl)acetamide?

  • Methodological Answer : A carbodiimide-mediated coupling reaction (e.g., using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane with triethylamine as a base is effective for forming acetamide bonds. Refluxing in ethanol with glacial acetic acid as a catalyst (2–4 hours) can enhance yield, as demonstrated in analogous syntheses of thiazole-acetamide derivatives . Adjust solvent polarity (e.g., methanol/acetone mixtures) for crystallization .

Q. How can the structure and purity of the compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of:
  • 1H/13C NMR : Analyze chemical shifts for benzo[d]thiazole protons (δ 6.8–7.5 ppm) and acetamide carbonyl signals (δ ~165–170 ppm) .
  • IR Spectroscopy : Confirm C=O (1650–1700 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches .
  • X-ray Crystallography : Resolve stereochemistry (Z-configuration) and verify intramolecular hydrogen bonding patterns .

Q. What purification techniques are recommended for isolating the target compound?

  • Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted intermediates. Recrystallization from methanol:acetone (1:1) improves purity, as shown in structurally related acetamide derivatives .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

  • Methodological Answer :
  • Substituent Variation : Modify the 4-isopropylphenyl group (e.g., replace with fluorophenyl or bromophenyl) and assess biological activity shifts .
  • Stereochemical Probes : Synthesize the (E)-isomer and compare pharmacokinetic properties via HPLC or chiral separation techniques .

Q. What computational methods are suitable for predicting binding interactions of this compound?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., kinases or oxidoreductases). Validate docking poses with molecular dynamics simulations (NAMD/GROMACS) to assess stability, referencing benzo[d]thiazole docking studies in similar frameworks .

Q. How should conflicting biological activity data (e.g., antioxidant vs. antimicrobial results) be resolved?

  • Methodological Answer :
  • Assay Replication : Test in multiple models (e.g., DPPH for antioxidant activity and microdilution assays for antimicrobial effects ).
  • Purity Verification : Re-examine compound purity via HPLC and mass spectrometry to rule out impurities influencing results .

Q. What in vitro assays are appropriate for evaluating metabolic stability?

  • Methodological Answer : Use liver microsomal assays (human or rodent) with LC-MS/MS quantification. Monitor degradation of the compound over 60 minutes at 37°C, as applied in antioxidant studies of acetamide derivatives .

Q. How can the Z-configuration of the imine bond be rigorously confirmed?

  • Methodological Answer :
  • X-ray Crystallography : Directly resolve spatial arrangement .
  • NOESY NMR : Detect proximity between the 2-methoxyethyl group and benzo[d]thiazole protons, confirming the (Z)-geometry .

Q. What strategies improve solubility for in vivo studies?

  • Methodological Answer :
  • Co-solvent Systems : Test PEG-400/water or DMSO/saline mixtures.
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the acetamide moiety, following methods for related thiazole derivatives .

Q. How can enantiomeric separation be achieved if racemization occurs during synthesis?

  • Methodological Answer :
    Use chiral stationary phases (e.g., Chiralpak AD-H column) with hexane:isopropanol (90:10) mobile phase. Compare retention times with synthetic standards, as described for stereochemically complex acetamides .

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